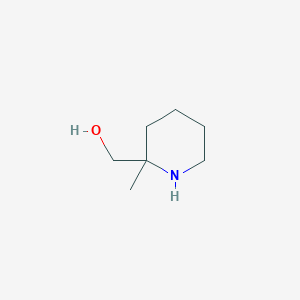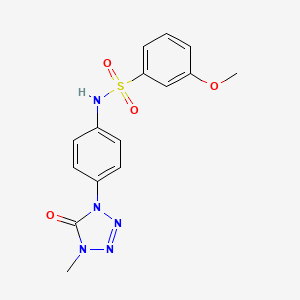
3-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide” is a derivative of thiazolyl-pyrazole . It is a part of a class of compounds that have been reported to possess many biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide . This reaction could be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity hydrazonoyl chlorides as well as bromoacetyl derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 390.39 . The structure includes a pyrazole nucleus, which is a significant class of heterocyclic compounds .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide . This reaction could be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity hydrazonoyl chlorides as well as bromoacetyl derivatives .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolic Studies
Metabolite Identification : Studies on similar compounds, such as 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4), have focused on identifying urinary metabolites through gas chromatography-mass spectrometry. This research is crucial for understanding the metabolic pathways and potential toxicological implications of synthetic compounds (Kavanagh et al., 2012).
Pharmacokinetics : Research on compounds like pyronaridine (PND) explores pharmacokinetics, offering insights into absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are fundamental for drug development and safety assessments (Feng et al., 1987).
Pharmacological Effects
Monoamine Oxidase B Inhibition : The kinetic modeling of radioligands binding to monoamine oxidase B (MAO-B) in the human brain, as studied with compounds like [11C]SL25.1188, indicates potential therapeutic applications in neuropsychiatric disorders (Rusjan et al., 2014).
Antihypertensive Effects : The study of 3-Methoxy-4-hydroxyphenylglycol (MHPG) in cerebrospinal fluid and its correlation with hypertension severity suggests that similar compounds could be researched for their effects on blood pressure and cardiovascular health (Saran et al., 1978).
Therapeutic Applications
Anti-Malarial Activity : The pharmacokinetics of anti-malarial agents like pyronaridine have been studied, providing a basis for the evaluation of similar compounds for their potential anti-malarial efficacy (Feng et al., 1987).
Ocular Hypertension : Studies on aminozolamide, a topical carbonic anhydrase inhibitor, for ocular hypertension highlight the importance of vehicle in drug delivery and therapeutic efficacy, suggesting similar research directions for related sulfonamide compounds (Lewis et al., 1986).
Wirkmechanismus
The compound contains a tetrazole ring, which is a class of synthetic organic heterocyclic compound, consisting of a 5-member ring of four nitrogen atoms and one carbon atom. Tetrazoles are often used in pharmaceutical drugs due to their bioisosterism with the carboxylate group .
The compound also contains a benzenesulfonamide moiety, which is found in many drugs, including some diuretics and antidiabetic drugs .
The methoxy group (–O–CH3) is a common substituent in organic chemistry, which can influence the solubility, boiling point, and reactivity of the compound .
Eigenschaften
IUPAC Name |
3-methoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c1-19-15(21)20(18-17-19)12-8-6-11(7-9-12)16-25(22,23)14-5-3-4-13(10-14)24-2/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNZKXDLJICWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2578197.png)
![2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide](/img/structure/B2578199.png)
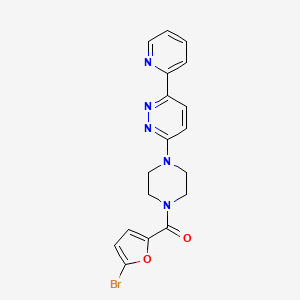
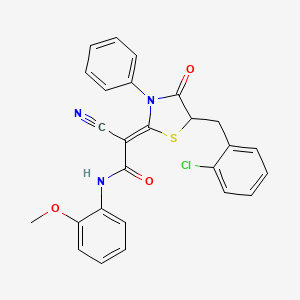
![ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B2578203.png)
![4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide](/img/structure/B2578205.png)
![N-(2-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2578207.png)

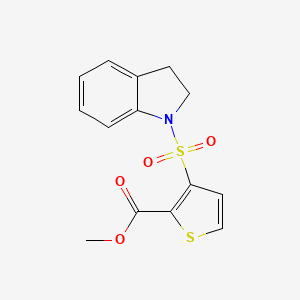
![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(4-methylcyclohexyl)acetamide](/img/structure/B2578211.png)
![N-(4-ethoxyphenyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}urea](/img/structure/B2578213.png)

![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2578216.png)
